molecular formula C3H3ClN2S B036688 2-Amino-4-chlorothiazole CAS No. 52107-46-7

2-Amino-4-chlorothiazole

Cat. No. B036688
CAS RN: 52107-46-7
M. Wt: 134.59 g/mol
InChI Key: XGWAKKLWGVLLDB-UHFFFAOYSA-N
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Description

2-Amino-4-chlorothiazole is a heterocyclic compound with a five-membered thiazole ring. It has an amine group at the second position and a chlorine atom at the fourth position .


Synthesis Analysis

The synthesis of 2-Amino-4-chlorothiazole has been reported in various scientific publications, with methods utilizing different starting materials and reaction conditions .


Molecular Structure Analysis

The molecular formula of 2-Amino-4-chlorothiazole is C3H3ClN2S. It has a molecular weight of 134.59 . More detailed information about its molecular structure can be found in the references .


Chemical Reactions Analysis

2-Amino-4-chlorothiazole has been used as a starting reagent in the synthesis of diverse range of heterocyclic analogues . It has been used in the synthesis of pyran, pyridine, and thiazole derivatives .


Physical And Chemical Properties Analysis

2-Amino-4-chlorothiazole is a white to yellow solid. It has a melting point of 181-182℃ and a predicted boiling point of 260.5±13.0 °C. Its density is predicted to be 1.558±0.06 g/cm3 .

Scientific Research Applications

Anticancer Agent

The 2-aminothiazole scaffold, which includes 2-Amino-4-chlorothiazole, has been found to have anticancer properties . For instance, the compound 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile has shown significant cytotoxicity towards six cancer cell lines .

Antioxidant

2-Amino-4-chlorothiazole has been associated with antioxidant activity. The derivative 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole has shown significant antioxidant properties .

Antimicrobial

The 2-aminothiazole scaffold, which includes 2-Amino-4-chlorothiazole, has been associated with antimicrobial activity . This suggests that 2-Amino-4-chlorothiazole could potentially be used in the development of new antimicrobial drugs.

Anti-inflammatory

2-Amino-4-chlorothiazole is also associated with anti-inflammatory activity . This suggests potential applications in the treatment of conditions characterized by inflammation.

Pharmaceutical Research

The presence of the amine and chlorine groups in 2-Amino-4-chlorothiazole suggests potential applications in the development of new drugs. This compound could be used as a building block in the synthesis of more complex molecules with therapeutic properties.

Drug Development

2-Amino-4-chlorothiazole is used in the drug discovery and development processes . It is one of the important pharmacophores, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction.

Mechanism of Action

Target of Action

The primary targets of 2-Amino-4-chlorothiazole are cancerous cells. This compound has been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

2-Amino-4-chlorothiazole interacts with its targets by inhibiting their proliferation. It is part of the 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . The exact molecular interactions between 2-Amino-4-chlorothiazole and its targets are still under investigation.

Biochemical Pathways

The biochemical pathways affected by 2-Amino-4-chlorothiazole are primarily those involved in cell proliferation. By inhibiting these pathways, 2-Amino-4-chlorothiazole can prevent the growth and spread of cancerous cells . The specific pathways and their downstream effects are subject to ongoing research.

Result of Action

The primary result of 2-Amino-4-chlorothiazole’s action is the inhibition of cancer cell proliferation. For example, one pyrrolidine derivative of 2-aminothiazole could significantly prevent proliferation of MCF-7 and especially HepG2 cell lines . This leads to a reduction in the growth and spread of the cancer.

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 2-Amino-4-chlorothiazole. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

2-Amino-4-chlorothiazole has emerged as a promising scaffold in medicinal chemistry and drug discovery research. It has been used as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . Future research may focus on developing new derivatives of 2-Amino-4-chlorothiazole with enhanced therapeutic activities.

properties

IUPAC Name

4-chloro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2S/c4-2-1-7-3(5)6-2/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWAKKLWGVLLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431424
Record name 2-Amino-4-chlorothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chlorothiazole

CAS RN

52107-46-7
Record name 2-Amino-4-chlorothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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